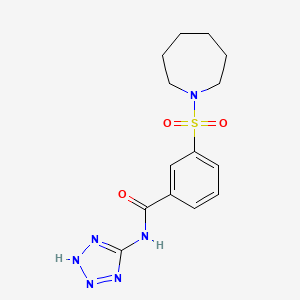
3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide (ASBT) is a novel small molecule compound with a wide variety of potential applications in the field of scientific research. It is a member of the azepane-sulfonamides family, which has recently been studied for its potential use as a drug target. ASBT has been found to have a range of biochemical and physiological effects, and is being investigated for its potential application in laboratory experiments.
作用機序
The mechanism of action of 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide is not fully understood, however, it is believed to involve the modulation of certain enzymes, such as tyrosine kinase and PI3K. Tyrosine kinase is an enzyme that is involved in the regulation of cell division and growth, and it is believed that 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide may modulate its activity, thus affecting the growth and proliferation of cells. Additionally, PI3K is an enzyme involved in the regulation of cell signaling pathways, and it is believed that 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide may modulate its activity, thus affecting the activity of certain signaling pathways.
Biochemical and Physiological Effects
3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide has been found to have a range of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, such as tyrosine kinase and PI3K, and has been found to have anti-inflammatory and anti-cancer properties. Additionally, 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide has been found to have an effect on the expression of certain genes, such as those involved in the regulation of cell proliferation and apoptosis.
実験室実験の利点と制限
The use of 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide in laboratory experiments has several advantages. Firstly, it is a small molecule compound, and thus has a low molecular weight, making it easy to synthesize and handle. Secondly, it is relatively simple to synthesize and can be prepared in a relatively short amount of time. Additionally, it is relatively inexpensive to produce and can be synthesized in large quantities.
However, there are also some limitations to using 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide in laboratory experiments. Firstly, the mechanism of action of 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide is not fully understood, and thus it is difficult to predict the effects of its use in laboratory experiments. Additionally, the use of 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide in laboratory experiments may not be suitable for all types of experiments, as it may be toxic in certain situations.
将来の方向性
There are a number of possible future directions for the study of 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide. Firstly, further research could be conducted to better understand the mechanism of action of 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to determine the potential therapeutic applications of 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide, such as in the treatment of various diseases. Furthermore, further research could be conducted to explore the potential use of 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide in laboratory experiments, such as in the development of new drugs and therapies. Finally, further research could be conducted to explore the potential use of 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide in other areas, such as in the development of new materials and technologies.
合成法
The synthesis of 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide involves a multi-step process, beginning with the preparation of the starting material, 1-(1H-1,2,3,4-tetrazol-5-yl)benzene-3-sulfonamide (TBS). This is achieved by reacting 1-(1H-1,2,3,4-tetrazol-5-yl)benzene with sulfur trioxide in a solvent such as dichloromethane. The product is then reacted with 3-azepan-1-ol in the presence of an acid catalyst, such as hydrochloric acid, to yield 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide.
科学的研究の応用
3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide has been investigated for its potential application in scientific research, particularly in the field of drug discovery. It has been found to have a range of biochemical and physiological effects, and is being investigated for its potential use as a drug target. In particular, 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide has been studied for its ability to modulate the activity of certain enzymes, such as tyrosine kinase and phosphatidylinositol-3-kinase (PI3K). Additionally, 3-(azepane-1-sulfonyl)-N-(1H-1,2,3,4-tetrazol-5-yl)benzamide has been found to have anti-inflammatory and anti-cancer properties, and has been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer’s disease, and cancer.
特性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3S/c21-13(15-14-16-18-19-17-14)11-6-5-7-12(10-11)24(22,23)20-8-3-1-2-4-9-20/h5-7,10H,1-4,8-9H2,(H2,15,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMVUEUOFIMOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-diphenyl-N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6420707.png)
![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B6420709.png)
![2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B6420714.png)
![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B6420721.png)
![2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)propanamide](/img/structure/B6420729.png)
![N-(2-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B6420736.png)
![N-[(furan-2-yl)methyl]-2-(phenanthridin-6-ylsulfanyl)acetamide](/img/structure/B6420744.png)
![methyl 4-[5-benzyl-2-(4-chlorophenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B6420757.png)
![methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B6420773.png)
![N-(4-methoxyphenyl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetamide](/img/structure/B6420778.png)
![3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6420780.png)
![N6-(2-methoxyethyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6420782.png)
![4-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6420799.png)
![7-chloro-2-[2-(dimethylamino)ethyl]-6-methyl-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6420813.png)